molecular formula C8H11ClN4O2S B12584596 3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid CAS No. 478061-57-3

3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid

Cat. No.: B12584596
CAS No.: 478061-57-3
M. Wt: 262.72 g/mol
InChI Key: IERXVBDFFYRFKY-UHFFFAOYSA-N
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Description

3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid is a complex organic compound that features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid typically involves the reaction of 4-chloro-6-(ethylamino)-1,3,5-triazine with a thiol-containing propanoic acid derivative. The reaction conditions often require a base catalyst to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Starting Materials: 4-chloro-6-(ethylamino)-1,3,5-triazine and a thiol-containing propanoic acid derivative.

    Catalyst: Base catalyst such as sodium hydroxide or potassium carbonate.

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom on the triazine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro or tetrahydro triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The sulfur atom can form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: Similar triazine structure but with different substituents.

    4-Chloro-6-methoxyquinoline-3-carboxylic acid ethyl ester: Contains a chloro and ethylamino group but differs in the core structure.

Uniqueness

3-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}propanoic acid is unique due to the presence of both a triazine ring and a propanoic acid moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

478061-57-3

Molecular Formula

C8H11ClN4O2S

Molecular Weight

262.72 g/mol

IUPAC Name

3-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C8H11ClN4O2S/c1-2-10-7-11-6(9)12-8(13-7)16-4-3-5(14)15/h2-4H2,1H3,(H,14,15)(H,10,11,12,13)

InChI Key

IERXVBDFFYRFKY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)SCCC(=O)O

Origin of Product

United States

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